![molecular formula C14H23Cl2N3 B13674179 3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B13674179.png)
3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyridin-2-yl)-3,9-diazaspiro[55]undecane dihydrochloride is a spirocyclic compound characterized by a unique structural framework Spirocyclic compounds, such as this one, are known for their rigid and three-dimensional structures, which often result in distinct biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane dihydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the pyridinyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Prins cyclization reaction has been employed to construct the spirocyclic scaffold in a single step
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of high-yielding reactions, efficient purification techniques, and the development of robust reaction conditions that can be easily scaled up. The use of catalysts, such as Grubbs catalysts for olefin metathesis reactions, may also be explored to improve the efficiency of the synthesis .
化学反応の分析
Types of Reactions
3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized spirocyclic compounds.
科学的研究の応用
3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane dihydrochloride has been explored for various scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of complex molecules.
Biology: In biological research, the compound has shown potential as a scaffold for the development of bioactive molecules.
Medicine: The compound’s potential therapeutic applications have been explored, particularly in the development of new drugs.
Industry: In industrial applications, the compound can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of 3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, a key transporter involved in the survival of the bacterium . The binding of the compound to this protein disrupts its function, leading to the inhibition of bacterial growth.
類似化合物との比較
Similar Compounds
1,9-Diazaspiro[5.5]undecane: This compound shares the spirocyclic core but lacks the pyridinyl group.
1-Oxa-9-azaspiro[5.5]undecane: This compound contains an oxygen atom in the spirocyclic core and has shown potential as an antituberculosis agent.
3,9-Disubstituted-spiro[5.5]undecane: These derivatives have various substituents at the 3 and 9 positions and exhibit unique stereochemistry and biological activity.
Uniqueness
3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane dihydrochloride is unique due to the presence of the pyridinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other applications.
特性
分子式 |
C14H23Cl2N3 |
|---|---|
分子量 |
304.3 g/mol |
IUPAC名 |
3-pyridin-2-yl-3,9-diazaspiro[5.5]undecane;dihydrochloride |
InChI |
InChI=1S/C14H21N3.2ClH/c1-2-8-16-13(3-1)17-11-6-14(7-12-17)4-9-15-10-5-14;;/h1-3,8,15H,4-7,9-12H2;2*1H |
InChIキー |
JFHHBJLSBIXXDM-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC12CCN(CC2)C3=CC=CC=N3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


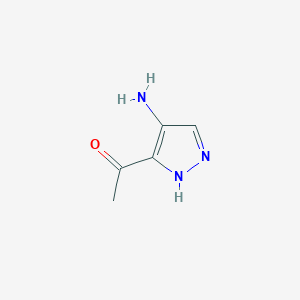


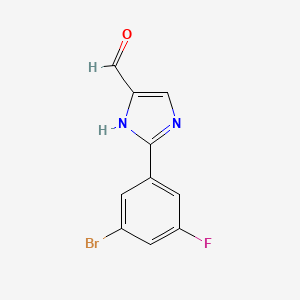
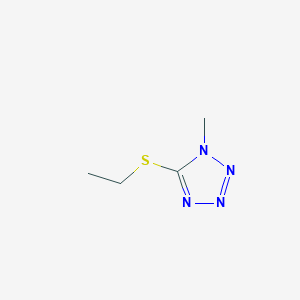


![3-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13674144.png)
![2-(4-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13674148.png)
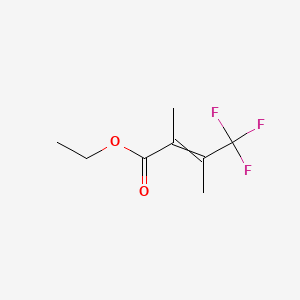
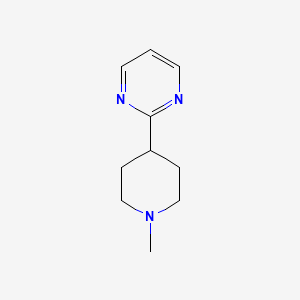
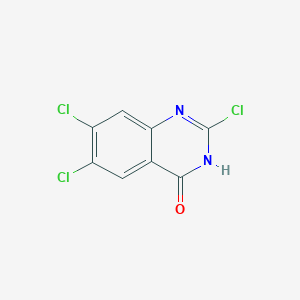
![6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13674167.png)
![Ethyl 5-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B13674173.png)
